4-Bromo-2-iodo-6-nitrophenol
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Overview
Description
4-Bromo-2-iodo-6-nitrophenol is an organic compound with the molecular formula C6H3BrINO3 and a molecular weight of 343.9 g/mol It is characterized by the presence of bromine, iodine, and nitro groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodo-6-nitrophenol can be achieved through a multi-step process. One common method involves the nitration of 4-bromo-2-nitrophenol followed by iodination . The reaction conditions typically include the use of N-iodosuccinimide (NIS) as the iodinating agent, with sulfuric acid and acetic acid as solvents. The reaction is carried out at a temperature below 30°C to ensure controlled addition and high yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-iodo-6-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenol group can be oxidized to a quinone derivative under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Derivatives with different functional groups replacing bromine or iodine.
Reduction: 4-Bromo-2-iodo-6-aminophenol.
Oxidation: Quinone derivatives.
Scientific Research Applications
4-Bromo-2-iodo-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodo-6-nitrophenol depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates, while the halogen atoms can participate in halogen bonding, influencing molecular interactions and pathways.
Comparison with Similar Compounds
4-Bromo-2-nitrophenol: Lacks the iodine atom, making it less versatile in certain reactions.
2-Bromo-4-nitrophenol: Differently substituted, affecting its reactivity and applications.
4-Iodo-2-nitrophenol: Similar but lacks the bromine atom, influencing its chemical behavior.
Uniqueness: 4-Bromo-2-iodo-6-nitrophenol is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
4-bromo-2-iodo-6-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLWKFTUHXNXLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58349-02-3 |
Source
|
Record name | 4-Bromo-2-iodo-6-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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